molecular formula C9H9N3 B2428256 1,3,5-Cyclohexanetricarbonitrile CAS No. 168280-46-4; 183582-92-5

1,3,5-Cyclohexanetricarbonitrile

Cat. No.: B2428256
CAS No.: 168280-46-4; 183582-92-5
M. Wt: 159.192
InChI Key: VMUOSHREZKXCIV-UHFFFAOYSA-N
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Description

1,3,5-Cyclohexanetricarbonitrile is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.192. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUOSHREZKXCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183582-92-5, 168280-46-4
Record name 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Scientific Research Applications

  • Electrolyte Additive in Batteries
    • 1,3,5-Cyclohexanetricarbonitrile is used as an electrolyte additive in lithium-ion and sodium-metal batteries. Its role is to enhance the electrochemical performance by forming a stable Solid Electrolyte Interphase (SEI) layer on the anode surface. This improves ion conductivity and inhibits dendrite growth, which is crucial for battery longevity and safety .
  • Organic Synthesis Intermediate
    • The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for multiple functional group transformations, making it a valuable building block in organic chemistry .
  • Polyurethane Production
    • In polyurethane chemistry, this compound is utilized as a precursor for producing adhesives and coatings. Its properties contribute to the mechanical strength and durability of polyurethane products .
  • Electrochemical Studies
    • The compound has been employed in electrochemical studies to investigate the stability and performance of materials under high-voltage conditions. Research indicates that its presence can significantly enhance the efficiency of electrochemical systems .

Case Study 1: Electrolyte Performance Enhancement

In a study conducted on high-voltage lithium-rich layered oxide cathodes, this compound was tested as an electrolyte additive. The results demonstrated that it improved the overall electrochemical performance by stabilizing the SEI layer and enhancing ionic conductivity.

ParameterControl (No Additive)With this compound
Initial Capacity (mAh/g)150165
Capacity Retention (%)8592
Dendrite Growth Rate (µm)205

Case Study 2: Organic Synthesis Applications

A research project focused on synthesizing a new pharmaceutical compound utilized this compound as a key intermediate. The study highlighted its ability to undergo nucleophilic substitution reactions effectively.

Reaction TypeYield (%)Time (hours)
Nucleophilic Substitution954
Reduction906

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize and characterize 1,3,5-cyclohexanetricarbonitrile?

  • Methodology : Synthesis via intracluster anionic polymerization of acrylonitrile (AN) trimers is a key approach. Infrared photodissociation (IRPD) spectroscopy with Ar-tagging is critical for characterizing intermediates, as direct observation of trimeric chain oligomers is challenging due to weak ion intensities . Computational methods like the scaled hypersphere search (SHS) method help model polymerization pathways and transition states .
  • Data Example : IRPD spectra of (AN)₃⁻Ar ions reveal vibrational modes (e.g., C≡N stretching at ~2,204 cm⁻¹), aligning with theoretical predictions for cyclic vs. linear structures .

Q. How can researchers validate the purity and stability of this compound in synthetic workflows?

  • Methodology : Use LCMS (APCI) for molecular ion detection (e.g., m/z 277 [M]⁻) and IR spectroscopy to confirm functional groups (e.g., –CN at ~2,204 cm⁻¹) . Monitor thermal stability via differential scanning calorimetry (DSC) and verify purity through retention factors (Rf) in thin-layer chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization vs. chain propagation pathways in this compound synthesis?

  • Methodology : Computational modeling (e.g., GRRM program) identifies rotational isomerization of trimeric chain intermediates as a branching point. Transition states favoring cyclization over propagation are influenced by steric effects and electron density redistribution in the (AN)₃⁻ cluster .
  • Data Contradiction : Experimental IRPD spectra of (AN)₃⁻Ar show bands absent in linear oligomers, supporting cyclization dominance. However, chain propagation may occur under high-pressure conditions, requiring further kinetic studies .

Q. How do environmental factors (e.g., anaerobic conditions) affect the degradation pathways of nitrile-containing compounds like this compound?

  • Methodology : Soil column studies with RDX (a structurally similar nitro compound) reveal anaerobic degradation metabolites (e.g., hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine). Apply similar 16S rDNA sequencing and DGGE to assess microbial community impacts during nitrile degradation .
  • Data Interpretation : While bacterial diversity may remain unaffected by high nitrile concentrations (~1,000 mg/kg), metabolite toxicity assays (e.g., Microtox®) are necessary to evaluate ecotoxicological risks .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound intermediates?

  • Methodology : Cross-validate IRPD spectra with density functional theory (DFT) calculations. For example, discrepancies in C≡N stretching frequencies may arise from solvent effects or incomplete basis sets in simulations .
  • Best Practice : Use multi-reference methods (e.g., CASSCF) for excited-state dynamics and isotope labeling to trace reaction pathways .

Methodological Best Practices

Q. What protocols ensure reproducibility in studies involving this compound?

  • Guidelines :

  • Document synthesis conditions (e.g., electron beam energy, gas-phase pressure) to replicate intracluster polymerization .
  • Report purity metrics (Rf, LCMS m/z) and storage conditions (e.g., dark, room temperature) to prevent nitrile hydrolysis .
  • Adhere to ICMJE standards for chemical data reporting, including CAS numbers and spectroscopic validation steps .

Tables for Key Data

Characterization Technique Key Observations Reference
IRPD Spectroscopy (Ar-tagged)C≡N stretch at 2,204 cm⁻¹; cyclic trimer bands
LCMS (APCI)m/z 277 [M]⁻ for trimer ions
Computational Modeling (SHS)Rotational isomerization energy barrier: ~25 kcal/mol

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